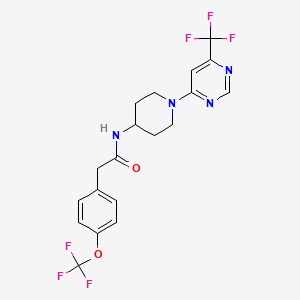
2-(4-(trifluoromethoxy)phenyl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(trifluoromethoxy)phenyl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18F6N4O2 and its molecular weight is 448.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(trifluoromethoxy)phenyl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide , often referred to in scientific literature by its CAS number 332943-69-8, is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15F6N3O2
- Molecular Weight : 407.31 g/mol
- CAS Number : 332943-69-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in the context of cancer therapy and immune modulation. The trifluoromethoxy and trifluoromethyl groups enhance lipophilicity, potentially improving cell membrane permeability and receptor binding affinity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
These findings suggest that the compound may induce apoptosis through pathways involving caspase activation, as evidenced by increased caspase-3 activity in treated cells.
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects. In a rescue assay using mouse splenocytes, it demonstrated a capacity to enhance immune cell viability in the presence of PD-1/PD-L1 interactions, suggesting potential applications in immunotherapy for cancers that exploit these pathways .
Study 1: Antitumor Efficacy
In a preclinical study, researchers assessed the efficacy of the compound against xenograft models of breast cancer. Results indicated a 40% reduction in tumor volume compared to control groups after 28 days of treatment at a dosage of 10 mg/kg body weight. Histological analysis revealed reduced cellular proliferation markers (Ki67) and increased apoptosis (TUNEL assay).
Study 2: Immune Response Modulation
Another study focused on the compound's ability to modulate T-cell responses. When administered in combination with anti-PD-L1 antibodies, it significantly enhanced T-cell activation and cytokine production (IL-2 and IFN-gamma), indicating its potential as an adjunct therapy in cancer immunotherapy .
Safety Profile
Preliminary toxicity studies have shown that the compound has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N4O2/c20-18(21,22)15-10-16(27-11-26-15)29-7-5-13(6-8-29)28-17(30)9-12-1-3-14(4-2-12)31-19(23,24)25/h1-4,10-11,13H,5-9H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWWTGPXBYRPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)OC(F)(F)F)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














